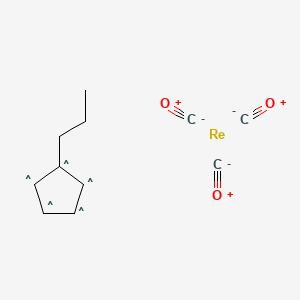

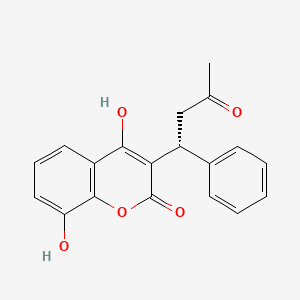

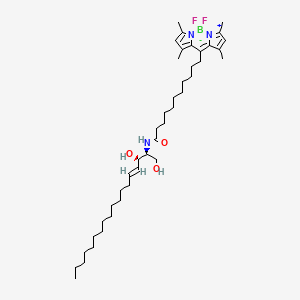

![molecular formula C27H27ClO3 B590388 4,4'-[1-(2-Chloroethyl)-2-phenyl-1,2-ethenediyl]-4-O-pivaloyl-bisphenol CAS No. 1798421-30-3](/img/structure/B590388.png)

4,4'-[1-(2-Chloroethyl)-2-phenyl-1,2-ethenediyl]-4-O-pivaloyl-bisphenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,4'-[1-(2-Chloroethyl)-2-phenyl-1,2-ethenediyl]-4-O-pivaloyl-bisphenol (CEP-PVBP) is an organic compound with a wide range of potential applications. It is a bisphenol derived from the condensation of 2-chloroethylphenol and pivaloyl chloride in a two-step reaction. CEP-PVBP has been studied for its ability to act as a surfactant, antifungal, and antimicrobial agent. It has also been used as a corrosion inhibitor, as a plasticizer, and as a photostabilizer. In addition, CEP-PVBP is a promising candidate for a range of applications in the pharmaceutical, medical, and food industries.

Aplicaciones Científicas De Investigación

4,4'-[1-(2-Chloroethyl)-2-phenyl-1,2-ethenediyl]-4-O-pivaloyl-bisphenol has been studied for its potential use in a variety of scientific research applications. It has been used as a surfactant in the manufacturing of nanoparticles and nanofibers. It has also been used to study the structure and function of proteins and other biomolecules. In addition, 4,4'-[1-(2-Chloroethyl)-2-phenyl-1,2-ethenediyl]-4-O-pivaloyl-bisphenol has been studied for its potential use as a corrosion inhibitor, a plasticizer, and a photostabilizer.

Mecanismo De Acción

4,4'-[1-(2-Chloroethyl)-2-phenyl-1,2-ethenediyl]-4-O-pivaloyl-bisphenol has been studied for its ability to act as a surfactant, antifungal, and antimicrobial agent. It has been found that 4,4'-[1-(2-Chloroethyl)-2-phenyl-1,2-ethenediyl]-4-O-pivaloyl-bisphenol has a strong hydrophobic character, which allows it to interact with the cell membrane of microbes and disrupt its permeability. This mechanism of action is thought to be responsible for the antimicrobial activity of 4,4'-[1-(2-Chloroethyl)-2-phenyl-1,2-ethenediyl]-4-O-pivaloyl-bisphenol.

Biochemical and Physiological Effects

4,4'-[1-(2-Chloroethyl)-2-phenyl-1,2-ethenediyl]-4-O-pivaloyl-bisphenol has been studied for its potential use as a surfactant, antifungal, and antimicrobial agent. It has been found to be effective against a wide range of fungi and bacteria, including Escherichia coli, Staphylococcus aureus, and Candida albicans. In addition, 4,4'-[1-(2-Chloroethyl)-2-phenyl-1,2-ethenediyl]-4-O-pivaloyl-bisphenol has been found to have a low toxicity in mammalian cells, suggesting that it is unlikely to cause adverse effects in humans.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4,4'-[1-(2-Chloroethyl)-2-phenyl-1,2-ethenediyl]-4-O-pivaloyl-bisphenol has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a low toxicity in mammalian cells. In addition, 4,4'-[1-(2-Chloroethyl)-2-phenyl-1,2-ethenediyl]-4-O-pivaloyl-bisphenol has a wide range of potential applications, making it a useful tool for researchers. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, making it difficult to use in aqueous solutions. In addition, 4,4'-[1-(2-Chloroethyl)-2-phenyl-1,2-ethenediyl]-4-O-pivaloyl-bisphenol has limited solubility in organic solvents, making it difficult to use in organic synthesis.

Direcciones Futuras

4,4'-[1-(2-Chloroethyl)-2-phenyl-1,2-ethenediyl]-4-O-pivaloyl-bisphenol has a wide range of potential applications in the pharmaceutical, medical, and food industries. It could be used as a surfactant to improve the solubility of drugs and other compounds. It could also be used as an antifungal and antimicrobial agent to protect food from spoilage. In addition, 4,4'-[1-(2-Chloroethyl)-2-phenyl-1,2-ethenediyl]-4-O-pivaloyl-bisphenol could be used as a corrosion inhibitor and a plasticizer in the manufacture of plastics and other materials. Finally, 4,4'-[1-(2-Chloroethyl)-2-phenyl-1,2-ethenediyl]-4-O-pivaloyl-bisphenol could be used as a photostabilizer to protect materials from the damaging effects of UV radiation.

Métodos De Síntesis

4,4'-[1-(2-Chloroethyl)-2-phenyl-1,2-ethenediyl]-4-O-pivaloyl-bisphenol is synthesized in a two-step reaction. In the first step, 2-chloroethylphenol is reacted with pivaloyl chloride in a solvent such as ethanol or acetonitrile. The reaction is typically carried out at temperatures between 25 and 40 °C. The second step involves the condensation of the two components to form the desired product. The reaction is typically carried out at temperatures between 80 and 100 °C.

Propiedades

IUPAC Name |

[4-[(Z)-4-chloro-1-(4-hydroxyphenyl)-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27ClO3/c1-27(2,3)26(30)31-23-15-11-19(12-16-23)24(17-18-28)25(20-7-5-4-6-8-20)21-9-13-22(29)14-10-21/h4-16,29H,17-18H2,1-3H3/b25-24- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYOJHQGKJPOJA-IZHYLOQSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)O)/CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-[(Z)-4-Chloro-1-(4-hydroxyphenyl)-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

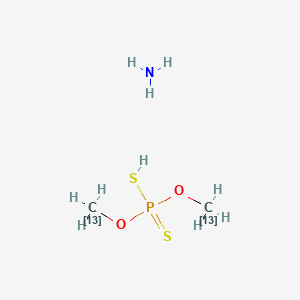

![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one](/img/structure/B590320.png)

![1-(Hydroxymethyl)-2-methyl-7-thia-2,5-diazabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B590328.png)